Ethyl 2-((6-bromo-1H-indol-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((6-bromo-1H-indol-3-yl)thio)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Ethyl 2-((6-bromo-1H-indol-3-yl)thio)acetate typically involves several steps:
Starting Materials: The synthesis begins with 6-bromoindole and ethyl bromoacetate.
Formation of Thioester:
Substitution Reaction: The Bunte salt is then reacted with 6-bromoindole at the 3-position to form this compound.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-((6-bromo-1H-indol-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
Ethyl 2-((6-bromo-1H-indol-3-yl)thio)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-((6-bromo-1H-indol-3-yl)thio)acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-((6-bromo-1H-indol-3-yl)thio)acetate can be compared with other indole derivatives:
Properties
Molecular Formula |
C12H12BrNO2S |
---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
ethyl 2-[(6-bromo-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-16-12(15)7-17-11-6-14-10-5-8(13)3-4-9(10)11/h3-6,14H,2,7H2,1H3 |
InChI Key |
KSCKBQSJXGBZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CNC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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